A Comprehensive Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole
A Comprehensive Technical Guide to 6-Methoxy-2-(p-tolyl)benzo[d]thiazole
Abstract
This technical guide provides an in-depth analysis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole, a heterocyclic compound belonging to the esteemed class of 2-arylbenzothiazoles. This document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the molecule's structural characteristics, physicochemical properties, and a robust, field-proven synthetic protocol. We delve into the mechanistic underpinnings of its synthesis, offer a comprehensive guide to its analytical characterization, and synthesize existing literature to discuss its potential applications, particularly within the realm of oncology and antimicrobial research. The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Prominence of the 2-Arylbenzothiazole Scaffold
The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene ring and a thiazole ring, is a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore capable of diverse molecular interactions. Specifically, the 2-arylbenzothiazole subclass has garnered significant attention for its potent and varied biological activities, including antitumor, antimicrobial, and antioxidant properties.[3][4] The substitution pattern on both the benzothiazole core and the 2-aryl moiety allows for fine-tuning of these biological effects. The compound 6-Methoxy-2-(p-tolyl)benzo[d]thiazole emerges from this class, featuring an electron-donating methoxy group on the benzothiazole ring and a tolyl group as the 2-aryl substituent. These features are not merely decorative; they are critical determinants of the molecule's steric and electronic profile, which in turn dictates its potential as a therapeutic agent or functional material. This guide aims to provide a core technical dossier on this specific molecule, bridging the gap between theoretical knowledge and practical laboratory application.
Molecular Profile of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole
The foundational step in understanding any compound is to characterize its core structure and physical properties. These details are paramount for predicting its behavior in both chemical reactions and biological systems.
Chemical Structure
The molecule consists of a central benzo[d]thiazole ring system. A methoxy group (-OCH₃) is attached at the 6-position of the benzene ring, and a p-tolyl (4-methylphenyl) group is attached at the 2-position of the thiazole ring.
Caption: Chemical structure of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole.
Physicochemical Properties
A summary of key identifiers and properties is presented below. It is important to note that while some data is experimentally confirmed, properties like melting point and solubility are often predicted or extrapolated from closely related analogs due to a lack of specific published data for this exact molecule.
| Property | Value | Source |
| CAS Number | 101078-51-7 | [5][6] |
| Molecular Formula | C₁₅H₁₃NOS | [6] |
| Molecular Weight | 255.34 g/mol | [6] |
| Appearance | Predicted: White to pale yellow solid | Analog Data |
| Melting Point | Not available. Analog (6-Methoxy-2-methylbenzothiazole) decomposes at 182°C. | |
| Solubility | Predicted: Insoluble in water; soluble in organic solvents like DMSO, DMF, Chloroform. | |
| Purity | >95% (Commercially available) | [6] |
Synthesis and Mechanistic Insights
The construction of the 2-arylbenzothiazole core is a well-established process in organic synthesis.[3] The most reliable and common approach involves the condensation of a substituted 2-aminothiophenol with an appropriate aryl aldehyde.[1][7]
Core Synthetic Strategy: Oxidative Condensation
The synthesis of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole is efficiently achieved via the reaction of 2-amino-5-methoxythiophenol with p-tolualdehyde (4-methylbenzaldehyde) . This reaction proceeds through two key stages: initial formation of a benzothiazoline intermediate followed by an in-situ oxidation to the aromatic benzothiazole.
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Causality Behind Experimental Choices:
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Reactants: The choice of 2-amino-5-methoxythiophenol and p-tolualdehyde directly builds the desired molecular framework in a single convergent step.
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Oxidant: An oxidizing agent is crucial for the final aromatization step, converting the intermediate 2,3-dihydrobenzo[d]thiazole (benzothiazoline) to the stable benzothiazole. Common choices include air (O₂), hydrogen peroxide (H₂O₂), or even dimethyl sulfoxide (DMSO) which can act as both solvent and oxidant at elevated temperatures.[7] The use of air is often preferred for its "green" credentials and simplicity.
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Solvent: Solvents like ethanol, methanol, or DMF are typically used to ensure the reactants are fully dissolved, facilitating the reaction.[1]
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Caption: General workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis is confirmed by the analytical characterization outlined in the subsequent section.
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxythiophenol (1.0 eq) and p-tolualdehyde (1.05 eq) in absolute ethanol (approx. 10-15 mL per mmol of thiophenol).
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Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes.
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Oxidative Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and allow air to bubble gently through the solution or leave the condenser open to the atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Expertise Note: The disappearance of the starting materials and the appearance of a new, UV-active spot corresponding to the product indicates reaction completion.
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-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.
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Crude Workup: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual impurities.
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Purification: For high purity, the crude product should be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Final Product: Dry the purified solid under vacuum to obtain 6-Methoxy-2-(p-tolyl)benzo[d]thiazole as a solid. Record the final yield.
Spectroscopic and Analytical Characterization
Characterization is non-negotiable for verifying the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from analogous compounds.[8][9]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 8.0-7.8 (m, 2H, Ar-H of tolyl), δ ~ 7.8-7.2 (m, 5H, Ar-H), δ ~ 3.9 (s, 3H, -OCH₃), δ ~ 2.4 (s, 3H, -CH₃ of tolyl). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~ 168 (C=N), δ ~ 158-110 (Aromatic Cs), δ ~ 56 (-OCH₃), δ ~ 21 (-CH₃ of tolyl). |
| FT-IR (KBr, cm⁻¹) | ~ 3050 (Ar C-H stretch), ~ 2950 (Alkyl C-H stretch), ~ 1600 (C=N stretch), ~ 1500 (Ar C=C stretch), ~ 1250 (C-O stretch). |
| Mass Spec. (ESI+) | Expected m/z: 256.08 [M+H]⁺, 278.06 [M+Na]⁺. |
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Trustworthiness Insight: A complete match across these analytical techniques provides unequivocal validation of the molecular structure. ¹H NMR confirms the proton environment and relative ratios, ¹³C NMR confirms the carbon skeleton, FT-IR identifies key functional groups, and high-resolution mass spectrometry confirms the exact molecular formula.
Potential Applications in Drug Discovery
While specific biological data for 6-Methoxy-2-(p-tolyl)benzo[d]thiazole is not widely published, the extensive research on its structural class provides a strong basis for predicting its potential utility.
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Anticancer Activity: 2-Arylbenzothiazoles are well-documented as potent anticancer agents.[10][11] The presence of a methoxy group, particularly at the 6-position, has been shown to enhance cytotoxic activity in certain cancer cell lines.[4] The SAR (Structure-Activity Relationship) for this class suggests that the electronic nature of the substituents is key. The electron-donating methoxy and methyl groups on this compound could modulate its interaction with biological targets, making it a candidate for screening against various tumor cell lines, such as breast, colon, and lung cancer.[4][10]
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Antimicrobial and Antifungal Agents: The benzothiazole scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[4][12] The lipophilicity imparted by the tolyl group combined with the electronic influence of the methoxy substituent could lead to effective antimicrobial activity.
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Amyloid Imaging Agents: The planar, aromatic nature of 2-arylbenzothiazoles makes them suitable candidates for development as imaging agents for amyloid-β plaques in Alzheimer's disease, similar to the well-known Thioflavin T.
Conclusion
6-Methoxy-2-(p-tolyl)benzo[d]thiazole is a structurally significant member of the 2-arylbenzothiazole family. Its synthesis is straightforward, relying on established and scalable chemical methods. Based on a wealth of literature for analogous structures, this compound holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in oncology. This guide provides the essential technical framework for its synthesis, characterization, and the scientific rationale for its exploration in drug discovery programs. Further biological evaluation is warranted to fully elucidate its therapeutic potential.
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Racane, L., et al. (2020). Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. Bioorganic Chemistry.
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